Methyl 4-bromobutanimidate;hydrobromide

Description

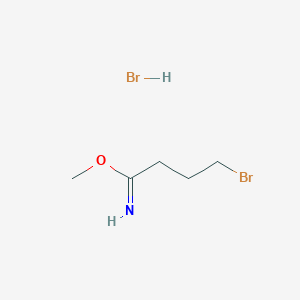

Methyl 4-bromobutanimidate hydrobromide (chemical formula: C₅H₁₀BrN·HBr) is a brominated imidate ester with a hydrobromide counterion.

Properties

CAS No. |

64222-91-9 |

|---|---|

Molecular Formula |

C5H11Br2NO |

Molecular Weight |

260.95 g/mol |

IUPAC Name |

methyl 4-bromobutanimidate;hydrobromide |

InChI |

InChI=1S/C5H10BrNO.BrH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H |

InChI Key |

XQDUCDHREBWQNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)CCCBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromobutanimidate;hydrobromide typically involves the bromination of an appropriate precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds through a radical mechanism, where the bromine radical abstracts a hydrogen atom from the precursor, leading to the formation of the brominated product .

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. For instance, the use of thionyl chloride as a scavenger of water generated during the reaction can improve the yield and purity of the product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobutanimidate;hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

Oxidation Reactions: It can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amides, while reduction reactions can yield primary or secondary amines .

Scientific Research Applications

Methyl 4-bromobutanimidate;hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromobutanimidate;hydrobromide involves its interaction with specific molecular targets. For example, in biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This modification can lead to changes in the structure and function of the target molecules, affecting various cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Methyl 4-bromobutanimidate hydrobromide:

Eletriptan Hydrobromide

- Formula : C₂₂H₂₆N₂O₂S·HBr

- Molecular Weight : 462.43 g/mol

- Key Features : A selective 5-HT1B/1D receptor agonist used in migraine treatment. Unlike Methyl 4-bromobutanimidate hydrobromide, it contains a sulfonyl group and a pyrrolidinyl moiety, emphasizing its pharmaceutical activity rather than synthetic utility. It is highly water-soluble, a property critical for oral bioavailability .

4-Bromo-2,3-dimethylaniline Hydrobromide

- Formula : C₈H₁₀BrN·HBr

- Molecular Weight : 281.98 g/mol

- Key Features : An aromatic amine with bromine substitution. Its hydrobromide salt enhances stability and solubility. Used in dye synthesis and as a building block for heterocyclic compounds. Safety protocols emphasize skin/eye protection due to irritant properties .

Methyl 4-(Bromomethyl)nicotinate Hydrobromide

- Formula: C₈H₉Br₂NO₂

- Molecular Weight : 352.88 g/mol

- Key Features : A nicotinic acid derivative with a bromomethyl group. Its ester and bromine functionalities make it a versatile intermediate for coupling reactions in medicinal chemistry. Structural parallels to Methyl 4-bromobutanimidate hydrobromide suggest shared reactivity in alkylation or cross-coupling applications .

Bis-(2-bromo-4-methyl-3-ethylpyrryl)methene Hydrobromide

- Key Features : A pyrrole-derived brominated compound (mentioned in ) with a complex structure. Used in synthesizing porphyrin analogs and metallo-organic frameworks. Highlights the role of brominated imidates in constructing macrocyclic systems .

Comparative Data Table

Key Research Findings

Reactivity : Brominated imidates like Methyl 4-bromobutanimidate hydrobromide are pivotal in forming C–N bonds, analogous to the pyrrole derivatives in , which undergo condensation reactions to build complex heterocycles .

Pharmaceutical Relevance : While Eletriptan HBr () is a finished drug, Methyl 4-bromobutanimidate hydrobromide likely serves as a precursor for bioactive molecules, similar to 4-bromo-2,3-dimethylaniline HBr in agrochemical synthesis .

Safety Protocols : First-aid measures for brominated compounds universally recommend flushing eyes/skin with water and seeking medical attention, as seen in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.